Product packaging for Fendiline, (R)-(Cat. No.:CAS No. 108393-62-0)

Fendiline, (R)-

Cat. No.: B12753185
CAS No.: 108393-62-0
M. Wt: 315.5 g/mol
InChI Key: NMKSAYKQLCHXDK-LJQANCHMSA-N
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Description

Historical Context of Fendiline (B78775) Discovery and Evolution in Research Focus

Fendiline was first developed as a non-selective L-type calcium channel blocker and coronary vasodilator. ncats.ioncats.iowikipedia.org Its primary application was as an anti-anginal agent for the treatment of coronary heart disease, where it was shown to increase blood flow and improve exercise tolerance. wikipedia.orgdrugbank.comnih.govmdpi.com By inhibiting the influx of calcium ions into cardiac and vascular smooth muscle, fendiline promotes vasodilation. wikipedia.org While effective, its clinical use has largely become obsolete due to the development of newer agents. ncats.ioncats.iowikipedia.org

The evolution in the research focus on fendiline began with the discovery of its activity beyond calcium channel blockade. A pivotal finding was its ability to act as a specific inhibitor of K-Ras plasma membrane localization. ncats.ioncats.ionih.gov This discovery was significant because oncogenic mutations in the K-Ras protein are a major driver of many human cancers. Subsequent studies confirmed that this anti-K-Ras activity was independent of the drug's effects on calcium channels. nih.gov This shifted the scientific lens towards oncology, with research exploring fendiline's ability to block the proliferation of cancer cell lines and overcome multidrug resistance. nih.govresearchgate.netoncotarget.comnih.gov More recently, fendiline has been identified as a potential antimicrobial agent, showing activity against carbapenem-resistant bacteria, further broadening its research trajectory. pnas.orgpnas.org

Significance of (R)-Stereoisomerism in Modern Chemical Biology Research

Stereoisomers are molecules that share the same molecular formula and atomic connectivity but differ in the three-dimensional orientation of their atoms. ontosight.aisolubilityofthings.com Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other, often designated as (R)- and (S)- forms. ontosight.aibritannica.com This "handedness," or chirality, is a fundamental concept in chemical biology because biological systems, such as enzymes and receptors, are themselves chiral. ontosight.aibiyokimya.vetuou.ac.in

The spatial arrangement of a molecule dictates its function, and consequently, two enantiomers can have vastly different biological activities. solubilityofthings.com It is common for one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other is less active, inactive, or may even produce unwanted or toxic effects. ontosight.aibiyokimya.vetuou.ac.in This makes the study and synthesis of single enantiomers (enantiopure compounds) a critical aspect of modern drug discovery and development. researchgate.net

In the case of fendiline, the distinction between the (R)- and (S)-enantiomers is crucial, as they exhibit different potencies across various biological activities. Research has consistently shown that the (R)-enantiomer is the more active form for several key functions, underscoring the importance of studying this specific stereoisomer.

Stereospecific Activity of Fendiline Enantiomers
Biological Activity(R)-Fendiline Potency(S)-Fendiline PotencyReference
Vasodilatory EffectMore potentLess potent nih.govmdpi.com
K-Ras Localization InhibitionSignificantly more potentVery little effect nih.gov
Antimicrobial (vs. A. baumannii)Fourfold more potentLess potent pnas.org

Overview of Current Academic Research Trajectories for (R)-Fendiline

Current academic research on (R)-Fendiline is concentrated on exploiting the biological activities discovered after its initial use as a calcium channel blocker. The primary areas of investigation are oncology and antimicrobial research, with a strong emphasis on the stereospecific mechanisms of the (R)-enantiomer.

Cancer Research: A major thrust of current research is the mechanism by which (R)-Fendiline inhibits the function of oncogenic K-Ras. nih.gov By preventing K-Ras from localizing to the plasma membrane, (R)-Fendiline effectively blocks its downstream signaling pathways, which are essential for the growth and proliferation of many cancer cells. nih.govglpbio.comresearchgate.net Studies have demonstrated that (R)-Fendiline is significantly more potent than its (S)-counterpart in this regard, making it a promising lead for the development of novel anti-Ras therapeutics. nih.gov Research also explores its role in overcoming chemotherapy resistance. For instance, fendiline has been shown to increase the susceptibility of neuroblastoma cells to cisplatin (B142131) by reducing the expression of multidrug resistance transporters. researchgate.netnih.gov Further studies in pancreatic cancer show fendiline can inhibit cell proliferation and invasion by interfering with other signaling pathways, including ADAM10 activation and β-catenin signaling. oncotarget.com

Antimicrobial Research: A newer, promising trajectory for (R)-Fendiline is in the field of infectious diseases. Recent studies have identified it as having potent antimicrobial activity against highly resistant Gram-negative bacteria, such as carbapenem-resistant Acinetobacter baumannii. pnas.orgpnas.org The mechanism is believed to involve the inhibition of the essential Lol lipoprotein trafficking pathway, which is stressed in bacteria that overexpress certain resistance enzymes. pnas.org Crucially, the (R)-enantiomer was found to be four times more potent than the (S)-enantiomer, highlighting a specific, chiral interaction with a bacterial target. pnas.org

Chemical Synthesis and Analog Development: The pronounced activity of the (R)-enantiomer has spurred research into improved methods for its specific synthesis (asymmetric synthesis). researchgate.netacs.org Furthermore, scientists are developing and testing fluorinated analogues and other derivatives of (R)-Fendiline to probe and enhance its activity as a modulator of targets like the calcium-sensing receptor (CaR) and to develop even more potent K-Ras inhibitors. researchgate.netresearcher.life

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25N B12753185 Fendiline, (R)- CAS No. 108393-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108393-62-0

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

3,3-diphenyl-N-[(1R)-1-phenylethyl]propan-1-amine

InChI

InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m1/s1

InChI Key

NMKSAYKQLCHXDK-LJQANCHMSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Stereochemical Aspects of R Fendiline

Enantioselective Synthesis of (R)-Fendiline

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer, bypassing the need for separating a racemic mixture. wikipedia.org This is often a more efficient approach in terms of chemical yield and resource utilization.

Asymmetric hydrogenation is a powerful method for establishing stereocenters. acs.org In the context of fendiline (B78775) synthesis, this typically involves the reduction of a prochiral imine or a related unsaturated precursor using a chiral catalyst. acs.orgnih.gov Ruthenium-based catalysts, particularly those with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been instrumental in the asymmetric hydrogenation of various substrates, including allylic alcohols and ketones. orgsyn.orgmdpi.com While direct asymmetric hydrogenation of the imine precursor to fendiline is a viable strategy, the challenge often lies in achieving high enantioselectivity due to the similar steric and electronic nature of the two phenyl groups on the double bond. nih.gov A relay strategy combining selective arene exchange with a chromium complex followed by asymmetric hydrogenation has been explored to overcome this challenge for similar 1,1-diaryl-substituted systems. nih.gov

Asymmetric reductive amination (ARA) offers a direct route to chiral amines from ketones or aldehydes. acs.orgacs.orgnih.gov One reported synthesis of (R)-Fendiline utilizes a catalytic asymmetric reductive amination of a ketone with pinacolborane, catalyzed by a chiral SPINOL-derived borophosphate. acs.orgacs.orgnih.gov This method has demonstrated good to excellent yields and high enantioselectivities (up to 97% yield, 98% ee) for a range of chiral amines. acs.orgacs.org Specifically for (R)-Fendiline, the synthesis involved the reductive amination of 3,3-diphenylpropanal (B2737569) with (R)-1-phenylethylamine. acs.org Another approach involves the reductive amination of 3,3-diphenylpropanal with 1-phenylethane-1-amine in the presence of carbon monoxide as the reducing agent and a Group VIII metal salt as a catalyst. google.com

A notable synthesis of (R)-Fendiline through asymmetric reductive amination is outlined below. acs.org The process begins with the removal of a protecting group from a chiral amine, which is then reacted with 3,3-diphenylpropanal to yield the final product with high enantiomeric excess.

StepReactant 1Reactant 2Reagent/CatalystProductYieldEnantiomeric Excess (ee)
1N-p-methoxyphenyl (PMP) protected (R)-amineTrichloroisocyanuric acid (TCCA)-(R)-6 (deprotected amine)95%-
2(R)-63,3-diphenylpropanalPinacolborane, Chiral SPINOL borophosphate(R)-Fendiline82%96%

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. google.comwikipedia.org In the synthesis of fendiline analogs, chiral auxiliaries have been employed to control stereochemistry during reactions such as alkylations and aldol (B89426) reactions. google.com While specific examples for (R)-fendiline are not detailed in the provided results, the general principle involves attaching a chiral auxiliary to a precursor molecule, performing the key stereocenter-forming reaction, and then removing the auxiliary. wikipedia.org

Chiral catalysts are central to many enantioselective syntheses of (R)-Fendiline. nih.govacs.orgworktribe.com For instance, a disulfonamide catalyst has been used for the asymmetric hydroamination of ketones, leading to (R)-Fendiline in 78% yield and a 97.5:2.5 enantiomeric ratio. worktribe.com Another example is the use of chiral diazaphospholenes as catalysts in the enantioselective hydroboration of imines, which has been applied to the synthesis of fendiline. nih.gov Similarly, chiral SPINOL-derived borophosphates have proven effective as catalysts in asymmetric reductive amination for synthesizing (R)-Fendiline. acs.orgnih.gov

Chiral Separation and Enantiomeric Purity Determination

When a synthesis produces a racemic or enantiomerically enriched mixture of fendiline, chiral separation techniques are necessary to isolate the desired (R)-enantiomer. researchgate.netresearchgate.net Determining the enantiomeric purity is crucial, as the biological activity of fendiline is stereoselective, with the (R)-enantiomer being significantly more potent. pnas.orgkcsnet.or.krmdpi.com

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for separating enantiomers. researchgate.netresearchgate.netphenomenex.com For fendiline, a CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been successfully employed. researchgate.netresearchgate.netsemanticscholar.org This method achieved good separation of the fendiline enantiomers, with a separation factor (α) of 1.25 and a resolution (Rs) of 1.55. researchgate.netresearchgate.net The mobile phase composition was found to be critical for achieving baseline resolution. nih.gov Another CSP used for the enantioseparation of fendiline is based on α1-acid glycoprotein (B1211001) (AGP). mdpi.com The choice of CSP is vital, as some are designed for a broad range of chiral compounds while others are more specific. phenomenex.com

CSPMobile PhaseSeparation Factor (α)Resolution (Rs)
(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acidMethanol-acetonitrile-trifluoroacetic acid-triethylamine (80/20/0.1/0.5, v/v/v/v)1.251.55

Beyond chiral HPLC, other advanced analytical techniques are used to confirm the stereochemical identity and purity of (R)-Fendiline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or in a chiral solvent, can be used to distinguish between enantiomers. richmond.edu A complete NMR analysis is crucial for the characterization of the final product and intermediates. richmond.edu Mass spectrometry, especially when coupled with techniques like differential mobility spectrometry, can aid in the analysis of complex mixtures and the identification of isomeric and isobaric species. researchgate.net The enantiopurity of intermediates in fendiline synthesis has been confirmed using chiral HPLC, underscoring the importance of this technique throughout the synthetic process. pnas.org

Impact of Chirality on Molecular Recognition and Biological Activity

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a fundamental factor in its interaction with biological systems. longdom.org For chiral compounds like fendiline, the distinct spatial orientation of its enantiomers can lead to significant differences in their pharmacological and toxicological profiles. nih.govlongdom.org The (R)-enantiomer of fendiline has demonstrated notably different biological activity compared to its (S)-counterpart, underscoring the importance of stereoselectivity in its mechanism of action. nih.govnih.gov

Stereoselective Biological Effects

Research has consistently shown that the (R)-enantiomer of fendiline possesses more potent biological activity in certain contexts. For instance, (R)-fendiline exhibits a stronger vasodilatory effect than the (S)-enantiomer. nih.govresearchgate.net This stereoselectivity strongly suggests that fendiline interacts with a specific, chiral protein environment to elicit its effects. pnas.org

In a study investigating fendiline's activity against the bacterium Acinetobacter baumannii, (R)-fendiline was found to be four times more potent than the (S)-enantiomer. pnas.org This difference in potency points towards a protein-based mechanism of action, where the specific three-dimensional structure of the (R)-enantiomer allows for a more effective interaction with its biological target. pnas.org

Furthermore, the differential activity of fendiline enantiomers has been observed in their effects on K-Ras, a protein implicated in cancer development. Studies revealed that (R)-fendiline was significantly more potent in inhibiting the plasma membrane localization of a mutated form of K-Ras (K-RasG12V) than the racemic mixture, while (S)-fendiline had minimal effect. nih.gov This again highlights the critical role of stereochemistry in the molecular recognition and subsequent biological response. nih.gov

Molecular Recognition and Chiral Discrimination

The ability of biological systems to differentiate between enantiomers is a well-established principle. longdom.org In the case of fendiline, the structural features contributing to this chiral recognition have been investigated. Studies involving the chromatographic resolution of fendiline and its analogues have provided insights into the key molecular components responsible for this discrimination.

It has been determined that the 3,3-diphenylpropyl group attached to the secondary amino group of fendiline is crucial for chiral recognition. nih.gov Additionally, the difference in steric bulk between the phenyl group and the methyl group at the chiral center of fendiline is also a significant factor in this recognition process. nih.govresearchgate.net

The separation of fendiline enantiomers has been successfully achieved using liquid chromatography with a chiral stationary phase (CSP). nih.govresearchgate.net One effective method utilized a CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.govresearchgate.net This technique allows for the accurate determination of the enantiomeric composition of fendiline, which is vital given the differing biological activities of the enantiomers. nih.gov

The following table summarizes the chromatographic parameters for the resolution of fendiline using a specific chiral stationary phase method.

Mobile Phase Composition (v/v/v/v)Separation Factor (α)Resolution (R_S)
Methanol–acetonitrile–trifluoroacetic acid–triethylamine (80/20/0.1/0.5)1.251.55
Methanol–acetonitrile–acetic acid–triethylamine (80/20/0.1/0.5)1.241.13
Data sourced from a study on the liquid chromatographic resolution of fendiline. nih.gov

This data clearly demonstrates the sensitivity of the chiral separation to the composition of the mobile phase, further emphasizing the subtle molecular interactions that govern chiral recognition.

Synthetic Methodologies of (R)-Fendiline

The synthesis of the specific (R)-enantiomer of fendiline requires stereoselective methods to ensure the desired chirality at the stereocenter. Several synthetic strategies have been developed to achieve this.

One approach involves the asymmetric reduction of an N-alkyl imine. worktribe.comresearchgate.net This method utilizes a chiral disulfonimide catalyst and a hydrogen source to produce the desired enantiomer with high yield and enantioselectivity. researchgate.net A reported synthesis of (R)-Fendiline using this technique achieved a 78% yield with a 97.5:2.5 enantiomeric ratio. worktribe.com

Another synthetic route involves the preparation of both (R)- and (S)-fendiline, where the enantiopurity of an intermediate amide is confirmed using chiral High-Performance Liquid Chromatography (HPLC). pnas.org While the specific details of the synthetic route to the (R)-enantiomer were not fully elaborated in the available literature, the mention of chiral HPLC for purity confirmation points to a stereoselective process. pnas.org

A patent for fendiline derivatives describes a method for preparing (R)-Fendiline hydrochloride from a precursor compound through a reaction with a borane-tetrahydrofuran (B86392) complex, followed by an acid quench and reflux. google.com

The synthesis of fendiline and its analogues can also be achieved through various catalytic cross-coupling reactions and reductive amination processes. worktribe.com For instance, a palladium-catalyzed umpolung 1,4-addition reaction has been described for the synthesis of fendiline. worktribe.com While not explicitly detailed for the stereoselective synthesis of (R)-fendiline, such methodologies can potentially be adapted with chiral catalysts or auxiliaries to achieve enantioselectivity.

Molecular Mechanisms of Action of R Fendiline

K-Ras Plasma Membrane Localization Modulation

The biological activity of Ras proteins is contingent upon their proper localization to the inner leaflet of the plasma membrane. nih.govmdpi.com (R)-Fendiline specifically interferes with this process for the K-Ras isoform, leading to a cascade of downstream effects on signaling pathways. nih.govnih.gov

Research has demonstrated that fendiline (B78775) is a specific inhibitor of K-Ras plasma membrane targeting. nih.govnih.gov Studies using various cell lines, including Madin-Darby canine kidney (MDCK) and baby hamster kidney (BHK) cells, showed that fendiline significantly mislocalizes GFP-K-RasG12V but has no detectable effect on the subcellular distribution of GFP-H-RasG12V or GFP-N-RasG12V. mdpi.comnih.gov This isoform specificity suggests that fendiline's mechanism of action targets features unique to K-Ras, such as its distinct C-terminal hypervariable region (HVR) which contains a polybasic domain essential for its membrane association. mdpi.comnih.gov The marked difference in potency between the (R)- and (S)-enantiomers of fendiline, with (R)-fendiline being significantly more active, strongly indicates that it interacts with a specific molecular target to affect K-Ras localization. nih.govnih.gov

For K-Ras to effectively engage downstream effectors, it must form dynamic nanoscale clusters on the plasma membrane. nih.govmdpi.commdpi.com (R)-Fendiline treatment significantly reduces the nanoclustering of K-Ras. nih.govmdpi.comresearchgate.net This disruption of higher-order organization is coupled with a profound redistribution of the K-Ras protein. Instead of being localized at the plasma membrane, K-Ras is displaced to various intracellular compartments, including the endoplasmic reticulum (ER), Golgi apparatus, and endosomes, as well as being found diffused in the cytosol. nih.govmdpi.comnih.gov This mislocalization effectively prevents K-Ras from interacting with its signaling partners at the cell surface, thereby abrogating its function. mdpi.com

The journey of Ras proteins to the plasma membrane involves a series of post-translational modifications, including farnesylation, proteolytic cleavage, and carboxymethylation, which occur at the endoplasmic reticulum. mdpi.comtandfonline.com However, studies have shown that fendiline does not inhibit these essential K-Ras post-translational processing steps. nih.govmdpi.comnih.govresearchgate.net This finding further refines the understanding of its mechanism, indicating that (R)-fendiline acts at a later stage, disrupting the transport of fully processed K-Ras to, or its maintenance at, the plasma membrane. mdpi.com

Lipid-Mediated Mechanisms

The interaction of K-Ras with the plasma membrane is heavily dependent on the lipid composition of the inner leaflet. (R)-Fendiline's ability to mislocalize K-Ras is directly linked to its capacity to alter this lipid environment through the inhibition of key enzymes involved in lipid metabolism. nih.govnih.gov

A primary molecular target of (R)-fendiline is acid sphingomyelinase (ASM), an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide. nih.govnih.govresearchgate.net Fendiline acts as a potent functional inhibitor of ASM. nih.govresearchgate.net This inhibition leads to an increase in cellular sphingomyelin levels and a corresponding decrease in ceramide. nih.govresearchgate.net The altered balance of these lipids disrupts the plasma membrane's architecture and, crucially, leads to a reduction in the phosphatidylserine (B164497) (PtdSer) content of the inner plasma membrane. nih.govnih.gov Since the polybasic domain of K-Ras interacts electrostatically with the anionic headgroups of PtdSer to stabilize its position at the membrane, the fendiline-induced depletion of PtdSer is a direct cause of K-Ras mislocalization and the subsequent inhibition of its signaling output. tandfonline.comnih.govnih.gov Studies have shown that supplementing fendiline-treated cells with exogenous PtdSer can restore K-Ras plasma membrane binding and nanoclustering. nih.govnih.gov

Data Tables

Table 1: Inhibitory Concentrations (IC₅₀) of (R)-Fendiline

Target/ProcessCell LineIC₅₀ Value (μM)Citation
K-RasG12V MislocalizationMDCK9.64 ± 0.42 nih.govrndsystems.com
K-Ras4A MislocalizationMDCK~5 nih.gov
ERK Activation InhibitionBHK9.49 ± 0.64 nih.gov
Akt Activation InhibitionBHK6.97 ± 1.24 nih.gov

Depletion of Cellular Phosphatidylserine (PtdSer) Content

(R)-Fendiline has been shown to reduce the total cellular levels of phosphatidylserine (PtdSer). nih.gov This effect is not due to the externalization of PtdSer to the outer leaflet of the plasma membrane, but rather a depletion of the total amount of this phospholipid within the cell. nih.gov Studies have demonstrated that fendiline treatment can decrease total cellular PtdSer by approximately 40%. nih.gov This reduction is significant as PtdSer is a key anionic phospholipid concentrated at the inner leaflet of the plasma membrane, contributing to its negative charge. frontiersin.org

The mechanism underlying this depletion is linked to fendiline's ability to inhibit acid sphingomyelinase (ASM). nih.govnih.gov Inhibition of ASM leads to an increase in cellular sphingomyelin and a decrease in ceramide levels, which in turn affects the PtdSer content of the inner plasma membrane. nih.govnih.gov The reduction in plasma membrane PtdSer content is a critical aspect of fendiline's mechanism of action, particularly in its ability to mislocalize certain membrane-associated proteins like K-Ras. nih.govnih.gov Restoring PtdSer levels in fendiline-treated cells, for instance by adding exogenous PtdSer, has been shown to reverse the mislocalization of these proteins, confirming the causative link between fendiline-induced PtdSer depletion and its downstream cellular effects. nih.govnih.gov This mechanism appears to be distinct from fendiline's role as a calcium channel blocker. embopress.orgresearchgate.net

Perturbation of Electrostatic Interactions with Plasma Membrane Inner Leaflet

(R)-Fendiline perturbs the electrostatic interactions of proteins with the inner leaflet of the plasma membrane. mdpi.com This action is a direct consequence of its ability to reduce the levels of negatively charged phospholipids, primarily phosphatidylserine (PtdSer), at the inner membrane surface. nih.govfrontiersin.org The inner leaflet of the plasma membrane normally possesses a significant negative electrostatic potential, which is crucial for the recruitment and binding of proteins containing polybasic domains. frontiersin.orgmdpi.comunsw.edu.au

By depleting PtdSer, fendiline diminishes this negative surface charge, thereby impairing the electrostatic attraction that tethers these proteins to the membrane. nih.govmdpi.com This disruption leads to the dissociation and redistribution of specific proteins, such as K-Ras, from the plasma membrane to various intracellular compartments, including the endoplasmic reticulum, Golgi apparatus, and endosomes. researchgate.netnih.gov This effect is not a result of inhibiting the post-translational processing of these proteins but is a direct impairment of the electrostatic interaction between the protein's positively charged domain and the now less negatively charged inner membrane. mdpi.comnih.gov This mechanism of perturbing electrostatic interactions is considered central to fendiline's ability to modulate specific signaling pathways that are dependent on the plasma membrane localization of key proteins. mdpi.comnih.gov

Ion Channel Modulation and Associated Signaling Cascades

(R)-Fendiline is recognized as a modulator of ion channels, most notably L-type calcium channels. selleckchem.comcaymanchem.comncats.io This activity is associated with its classification as a diphenylalkylamine type of calcium channel blocker. ncats.ionih.gov The modulation of these channels affects intracellular calcium concentrations and associated signaling cascades. researchgate.net However, it is important to note that some of fendiline's biological effects, such as the mislocalization of K-Ras, occur through mechanisms unrelated to its calcium channel blocking activity. researchgate.netuq.edu.au

L-type Calcium Channel Interaction

Kinetic Modulation of Calcium Channel Current

(R)-Fendiline's blockade of the L-type calcium channel current (ICa) is accompanied by a complex modulation of the channel's kinetics. nih.govnih.gov A key finding is that fendiline significantly accelerates the time course of ICa inactivation. nih.govnih.govnih.gov This means that in the presence of fendiline, the channel closes more rapidly upon activation. Furthermore, fendiline shifts the channel availability curve (the relationship between membrane potential and the fraction of available channels) to more negative potentials. nih.govnih.gov These kinetic changes suggest that fendiline's interaction with the channel is not a simple pore block but involves a more intricate modulation of the channel's gating properties. nih.govnih.gov

Allosteric Interactions with Calcium Channel Agonists

(R)-Fendiline exhibits allosteric interactions with 1,4-dihydropyridine (B1200194) (DHP) calcium channel agonists, such as Bay K 8644. nih.govnih.gov An allosteric interaction means that fendiline binds to a site on the calcium channel that is different from the binding site of the DHP agonist, but the binding of one drug influences the effect of the other. This is demonstrated by a "paradoxical" inhibitory effect: when the agonist Bay K 8644 is applied in the presence of fendiline, instead of stimulating the calcium current as expected, it leads to a further reduction of the current. nih.govnih.gov

This interaction significantly increases fendiline's blocking potency. In one study, the presence of 1 µM Bay K 8644 reduced the IC50 for fendiline from 17.0 µM to 3.0 µM. nih.govnih.gov This synergistic inhibition is explained by an allosteric mechanism where the binding of the DHP agonist enhances fendiline's blocking action, an effect not observed with other calcium channel blockers like verapamil (B1683045) or diltiazem (B1670644) under similar conditions. nih.govnih.gov Fendiline is also considered a weak allosteric potentiator of the Calcium-Sensing Receptor (CaSR). nih.govacs.org

Table 1: Effect of Bay K 8644 on Fendiline Potency

Condition Fendiline IC50 (µM) Hill Slope
Control 17.0 ± 2.4 1.39 ± 0.23
+ 1 µM Bay K 8644 3.0 ± 0.1 1.90 ± 0.1

Data from studies on guinea-pig ventricular myocytes. nih.govnih.gov

Open State Block Characteristics of Calcium Channels

Table 2: Single Channel Effects of Fendiline (1 µM) in the Presence of Bay K 8644

Parameter Change with Fendiline
Mean Open Time Reduced by 34%
Channel Availability Reduced by 8%
Ensemble Average Current Reduced by 43%

Data from studies on rat ventricular cardiomyocytes. nih.gov

Calmodulin Antagonism and Calcium-Calmodulin Dependent Enzyme Inhibition

Fendiline is recognized as a calmodulin antagonist. google.comworktribe.comresearchgate.net This antagonism is a key aspect of its pharmacodynamic profile, alongside its effects on calcium channels. ncats.ioncats.io By binding to calmodulin, fendiline inhibits the activity of calcium-calmodulin dependent enzymes. nih.gov This includes the inhibition of myosin light-chain kinase and phosphodiesterase, which are crucial for smooth muscle contraction. ncats.io

The interaction of fendiline with calmodulin has been shown to have downstream effects on intracellular calcium levels. nih.gov Studies in washed human platelets demonstrated that fendiline, along with other calmodulin antagonists, inhibits thrombin-induced aggregation in a concentration-dependent manner in a calcium-free medium. nih.gov In cultured aortic endothelial cells, fendiline and other calmodulin antagonists were found to provoke dose-dependent increases in cytosolic Ca2+ concentration. nih.gov This suggests that calmodulin is involved in regulating intracellular calcium, potentially by influencing the uptake of Ca2+ into intracellular stores. nih.gov

Table 1: Effects of Fendiline on Calmodulin-Dependent Processes

Cell Type/SystemObserved Effect of FendilineReference
Washed Human PlateletsInhibition of thrombin-induced aggregation nih.gov
Smooth MuscleInhibition of calmodulin-activated myosin light-chain kinase and phosphodiesterase ncats.io
Cultured Aortic Endothelial CellsDose-dependent increase in cytosolic Ca2+ concentration nih.gov

GABAB Receptor Positive Allosteric Modulation

(R)-Fendiline has been identified as a positive allosteric modulator (PAM) of GABAB receptors. drugbank.comnih.gov GABAB receptors are G-protein coupled receptors that play an inhibitory role in the central nervous system. wikipedia.org As a PAM, fendiline does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA. nih.govsemanticscholar.org This modulation occurs at a site distinct from the GABA binding site. semanticscholar.org

Research on human frontal cortex membranes showed that while another PAM, CGP7930, potentiated GABAB receptor-mediated signaling, fendiline did not produce a similar enhancement. drugbank.com Instead, fendiline was found to inhibit the potentiating effect of CGP7930, suggesting a negative interaction in this context. drugbank.com The aryl-alkylamine structure of fendiline is a characteristic shared by other compounds that have been shown to enhance GABAB receptor activity. nih.gov A series of fendiline derivatives have been synthesized and evaluated for their activity as allosteric modulators of GABAB receptors, highlighting the interest in this class of compounds for this target. tubitak.gov.tr

Table 2: (R)-Fendiline and GABAB Receptor Modulation

SystemFindingReference
Human Frontal Cortex MembranesFendiline inhibited the potentiating effect of the PAM CGP7930 on GABAB receptor signaling. drugbank.com
GeneralAryl-alkylamines like fendiline are recognized as a class of positive allosteric modulators of GABAB receptors. nih.gov

Other Enzyme and Receptor Interactions

Beyond its effects on calmodulin and GABAB receptors, (R)-Fendiline interacts with other significant enzyme and receptor systems.

Alpha-2 (α2) adrenergic receptors are G-protein coupled receptors that are typically associated with inhibitory actions, such as reducing the release of norepinephrine. wikipedia.org These receptors are involved in various physiological processes, and their modulation can lead to effects like sedation and analgesia. nih.govwikipedia.org The α2-adrenergic receptor has three subtypes: α2A, α2B, and α2C. wikipedia.org While the specific antagonistic effects of (R)-Fendiline on α2-adrenergic receptors are noted, detailed studies characterizing the binding affinity and functional consequences for each subtype are less common in the available literature. Antagonism of these receptors would generally be expected to block the typical inhibitory effects of endogenous agonists like norepinephrine. nih.gov

(R)-Fendiline has been shown to inhibit the activity of Raf kinase. nih.gov This inhibition is linked to its ability to disrupt the plasma membrane localization of K-Ras, a protein crucial for activating the Raf-MEK-ERK signaling pathway. nih.govresearchgate.net In cells expressing a constitutively active form of K-Ras (K-RasG12V), treatment with fendiline led to a significant reduction in Raf kinase activity, measured to be approximately 60%. nih.gov

Further studies established a dose-dependent inhibition of downstream signaling, with IC50 values of 9.49 ± 0.64 μM for the inhibition of ERK activation and 6.97 ± 1.24 μM for the inhibition of Akt activation in BHK cells transformed by GFP-K-RasG12V. nih.gov Interestingly, fendiline did not affect signaling downstream of constitutively active CRaf but did show partial inhibition of signaling downstream of constitutively active BRaf, which requires plasma membrane recruitment by Ras for full activation. nih.gov This suggests a degree of specificity in fendiline's inhibitory action on the Ras-Raf pathway.

Table 3: Inhibitory Effects of (R)-Fendiline on Raf Kinase Signaling

Cell LineTargetMeasurementResultReference
MDCK and BHK cells expressing GFP-K-RasG12VRaf Kinase ActivityCoupled MEK/ERK assay~60% reduction nih.gov
BHK cells transformed by GFP-K-RasG12VERK ActivationDose-response analysisIC50 = 9.49 ± 0.64 μM nih.gov
BHK cells transformed by GFP-K-RasG12VAkt ActivationDose-response analysisIC50 = 6.97 ± 1.24 μM nih.gov

Cellular and Subcellular Target Interactions

Impact on Intracellular Signaling Networks

By altering the localization of key proteins like K-Ras and ADAM10, (R)-Fendiline consequently disrupts major intracellular signaling cascades that are critical for cell growth, proliferation, and survival.

A primary consequence of K-Ras mislocalization from the plasma membrane is the abrogation of its signal output. researchgate.net Fendiline (B78775) significantly inhibits signaling downstream of constitutively active K-Ras. nih.govnih.govmdpi.comselleckchem.com This inhibition is demonstrated by the reduced activation of key effector pathways, including the PI3K-Akt and RAF-MEK-ERK pathways. mdpi.comfrontiersin.org

In cells expressing oncogenic K-Ras, fendiline treatment leads to a dose-dependent inhibition of both ERK and Akt phosphorylation. nih.gov The IC50 values for the inhibition of ERK and Akt activation are closely aligned with the IC50 for K-Ras mislocalization, supporting a direct mechanistic link between displacement from the plasma membrane and the suppression of downstream signaling. nih.gov This blockade of K-Ras signal transmission is a key mechanism behind fendiline's observed anti-proliferative effects in cancer cell lines with oncogenic K-Ras mutations. nih.govmdpi.com

Table 2: Fendiline-Mediated Inhibition of K-Ras Downstream Signaling
Downstream EffectorEffectCell Line ModelIC50 (µM)Reference
ERKInhibition of Activation/PhosphorylationBHK cells (K-RasG12V)9.49 ± 0.64 nih.gov
AktInhibition of Activation/PhosphorylationBHK cells (K-RasG12V)6.97 ± 1.24 nih.gov

Fendiline's inhibition of ADAM10 function has significant repercussions for the β-catenin signaling pathway. nih.gov ADAM10 is known to mediate the cleavage of cadherins, which can lead to the release of β-catenin and its subsequent translocation to the nucleus to act as a transcription factor. nih.gov By inhibiting ADAM10, fendiline treatment promotes the formation of stable cadherin-catenin positive adherens junctions at the plasma membrane. psu.edunih.gov

This stabilization at the cell membrane reduces the amount of nuclear β-catenin, thereby diminishing its signaling activity. nih.gov Consequently, the expression of β-catenin target genes, which are often involved in proliferation and cell survival, is significantly decreased. psu.edunih.gov These target genes include Cyclin D1, c-Myc, and CD44. psu.edunih.gov This suggests that fendiline can prevent cell proliferation and migration by inhibiting ADAM10, stabilizing cadherin-catenin interactions, and subsequently repressing TCF/LEF target gene expression. nih.govnih.gov

Modulation of Gene Expression

(R)-Fendiline has been shown to influence the expression of several genes that are crucial for cell growth and proliferation, including the proto-oncogene c-Myc and the cell-surface glycoprotein (B1211001) CD44. However, its interaction with the non-coding RNA NDM29 is not established in the current scientific literature.

c-Myc and CD44:

Research in pancreatic cancer cells has demonstrated that fendiline can significantly reduce the expression of c-Myc and CD44. researchgate.netcellsignal.com These two genes are known targets of the β-catenin signaling pathway. researchgate.netcellsignal.com Fendiline's inhibitory action is linked to its ability to interfere with ADAM10 (A Disintegrin and Metalloprotease Domain 10) activation and subsequent β-catenin signaling. researchgate.net By inhibiting ADAM10, fendiline treatment leads to the stabilization of cadherin-catenin interactions at the plasma membrane, which in turn diminishes the intracellular signaling of β-catenin and represses the expression of its target genes, including c-Myc and CD44. researchgate.net

Further studies have corroborated these findings, showing that fendiline treatment interferes with signaling cascades that regulate the expression of both c-Myc and CD44 in pancreatic ductal adenocarcinoma (PDAC) cells. nih.govfrontiersin.org This modulation of gene expression is a key aspect of fendiline's observed effects on reducing cancer cell proliferation, migration, and invasion. researchgate.net

NDM29 ncRNA:

Following a comprehensive review of available scientific literature, no direct evidence was found to suggest an interaction between (R)-Fendiline and the non-coding RNA NDM29. The functional role of NDM29 has been primarily investigated in the context of neuroblastoma cell differentiation and neurodegenerative pathways, and a direct link to the pharmacological activity of (R)-Fendiline has not been reported. oncotarget.com

The following table summarizes the observed effects of (R)-Fendiline on the expression of these genes.

Gene TargetEffect of (R)-Fendiline TreatmentAssociated Signaling PathwayCellular Outcome
c-Myc Decreased Expression researchgate.netcellsignal.comfrontiersin.orgβ-catenin researchgate.netcellsignal.comInhibition of Cell Proliferation researchgate.net
CD44 Decreased Expression researchgate.netcellsignal.comfrontiersin.orgβ-catenin researchgate.netcellsignal.comInhibition of Cell Proliferation and Migration researchgate.net
NDM29 ncRNA No Reported InteractionNot ApplicableNot Applicable

Crosstalk with Hippo Pathway Components

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. nih.govmdpi.com Its primary function is to control the activity of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). nih.govmdpi.com

Recent studies have revealed that fendiline engages in crosstalk with key components of the Hippo pathway, specifically the downstream effectors YAP and TAZ. In studies involving pancreatic ductal adenocarcinoma cells, combinatorial treatment with fendiline and other therapeutic agents resulted in a distinct reduction in the protein levels of both YAP and TAZ. nih.govnih.gov

While treatment with some agents alone did not affect YAP1 levels, the addition of fendiline led to a clear decrease in both YAP and TAZ proteins. nih.gov This suggests that fendiline can inhibit YAP-dependent signaling. nih.gov The Hippo pathway normally functions by downregulating YAP1 and TAZ. nih.gov Therefore, fendiline's ability to reduce the levels of these proteins indicates a significant interaction with this tumor-suppressive pathway. This is particularly relevant as YAP1 has been shown to promote the growth of pancreatic tumors. nih.govnih.gov

The core of the Hippo pathway consists of a kinase cascade involving MST1/2 and LATS1/2, which ultimately phosphorylates and inactivates YAP and TAZ. mdpi.com By reducing the total levels of YAP and TAZ, fendiline effectively mimics the tumor-suppressive output of an active Hippo pathway, representing a significant point of crosstalk.

The table below outlines the interaction between (R)-Fendiline and the Hippo pathway components.

Hippo Pathway ComponentEffect of (R)-Fendiline Co-TreatmentUpstream RegulatorFunctional Consequence
YAP (Yes-associated protein) Reduced Protein Levels nih.govHippo Kinase Cascade (MST1/2, LATS1/2)Inhibition of Pro-proliferative and Anti-apoptotic Gene Expression
TAZ (WWTR1) Reduced Protein Levels nih.govHippo Kinase Cascade (MST1/2, LATS1/2)Inhibition of Pro-proliferative and Anti-apoptotic Gene Expression

Pharmacological Profile and Preclinical Efficacy of R Fendiline

Anticancer Research Applications

(R)-Fendiline, a compound initially investigated for its properties as an L-type calcium channel blocker, has emerged as a subject of significant interest in anticancer research. tocris.comresearchgate.net Preclinical studies have explored its potential to inhibit tumor growth and enhance the efficacy of conventional chemotherapies, primarily through its effects on critical cellular signaling pathways, most notably the oncogenic K-Ras pathway. researchgate.netmdpi.com

Inhibition of Oncogenic K-Ras-Driven Tumor Cell Proliferation

A primary focus of the anticancer research on (R)-Fendiline is its ability to disrupt the function of oncogenic K-Ras, a protein frequently mutated in various human cancers. technologypublisher.com Fendiline (B78775) has been identified as a specific inhibitor of K-Ras plasma membrane localization. sciencepublishinggroup.commedchemexpress.com For K-Ras to be active and transmit signals that promote cell growth and survival, it must be associated with the plasma membrane. sciencepublishinggroup.comsemanticscholar.org Fendiline interferes with this process, preventing K-Ras from reaching its site of action. This mechanism is distinct from its effects on calcium channels. sciencepublishinggroup.com Research indicates that fendiline reduces the nanoclustering of K-Ras and causes it to be redistributed from the plasma membrane to intracellular compartments like the endoplasmic reticulum and Golgi apparatus. sciencepublishinggroup.comsemanticscholar.org This mislocalization effectively blocks the downstream signaling pathways regulated by K-Ras, leading to an inhibition of tumor cell proliferation. sciencepublishinggroup.commedchemexpress.com

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), a cancer type where K-Ras mutations are highly prevalent, (R)-Fendiline has demonstrated significant cytotoxic effects. medchemexpress.eumdpi.com Studies using pancreatic cancer cell lines, such as MiaPaCa2 and Panc1, have shown that fendiline treatment inhibits cell proliferation, reduces anchorage-independent growth, and impedes migration and invasion. eurekaselect.comnih.gov Specifically, fendiline was found to induce a G1 phase cell cycle arrest in these cells. eurekaselect.com Furthermore, research has shown that fendiline's effects in pancreatic cancer may also be linked to the inhibition of ADAM10 (A Disintegrin and Metalloprotease Domain 10), a protein whose activation is influenced by calcium influx. eurekaselect.comnih.gov By impeding ADAM10 activation, fendiline interferes with key signaling pathways, including β-catenin signaling, which are crucial for the proliferation and invasion of pancreatic cancer cells. eurekaselect.comnih.gov

The inhibitory action of (R)-Fendiline on K-Ras-driven proliferation extends beyond pancreatic cancer. Studies have consistently shown that fendiline effectively blocks the proliferation of colon, lung, and endometrial cancer cell lines that harbor oncogenic K-Ras mutations. sciencepublishinggroup.commedchemexpress.comca.gov The underlying mechanism is the same as observed in pancreatic cancer models: the fendiline-induced mislocalization of K-Ras from the plasma membrane, which abrogates its signaling function. sciencepublishinggroup.comsemanticscholar.org This demonstrates the potential for (R)-Fendiline as a therapeutic strategy against a range of tumors that are dependent on oncogenic K-Ras signaling. medchemexpress.com

Research has also explored the effects of (R)-Fendiline on hematopoietic malignancies. Studies on human leukemia cell lines, specifically the K562 chronic myeloid leukemia (CML) line, have shown that fendiline can inhibit cell growth. sciencepublishinggroup.comeurekaselect.com At higher concentrations (e.g., 25 µM), fendiline has been observed to induce apoptosis in these leukemia cells. sciencepublishinggroup.com The mechanism in these cells has been linked to an increase in intracellular calcium concentration, which can trigger cellular differentiation and, at higher levels, programmed cell death. sciencepublishinggroup.comsemanticscholar.org Patent filings have also identified hyperproliferative disorders such as acute myeloid leukemia and chronic myelogenous leukemia as potential targets for fendiline and its derivatives, underscoring its potential application in blood cancers. google.comgoogle.com

Enhancement of Chemotherapeutic Agent Efficacy

Beyond its activity as a single agent, (R)-Fendiline has been investigated for its potential to increase the effectiveness of existing chemotherapeutic drugs. medchemexpress.euresearchgate.net This is a critical area of research, as overcoming drug resistance is a major challenge in cancer therapy. In neuroblastoma models, for instance, fendiline was found to potentiate the antitumor efficacy of cisplatin (B142131) by inhibiting the expression of transporters associated with multidrug resistance. nih.govresearchgate.net

The combination of (R)-Fendiline with gemcitabine (B846), a standard chemotherapeutic agent for pancreatic cancer, has yielded varied results in preclinical studies. medchemexpress.eueurekaselect.com One study reported that co-treatment of pancreatic cancer cells with fendiline and gemcitabine did not produce an additive or synergistic cytotoxic effect. eurekaselect.com

Conversely, other research indicates that combinatorial treatment does result in enhanced anti-tumor activity. mdpi.commedchemexpress.eu These studies showed that combining fendiline with gemcitabine led to stronger growth-inhibitory effects on pancreatic ductal adenocarcinoma (PDAC) cells compared to treatment with either agent alone. mdpi.commedchemexpress.eu The data suggests that fendiline may improve the efficacy of gemcitabine, potentially by interfering with tumor-promoting signaling cascades that contribute to chemoresistance. medchemexpress.eu This discrepancy suggests that the synergistic potential of this drug combination may be dependent on specific experimental conditions or the molecular characteristics of the cancer cell lines being studied.

Data Tables

Table 1: Inhibitory Concentrations of (R)-Fendiline

Target/Process Cell/System IC50 / Effective Concentration Source(s)
K-Ras Plasma Membrane Localization - 9.64 µM tocris.commedchemexpress.commedchemexpress.com
L-type Calcium Channel - 17 µM medchemexpress.commedchemexpress.comaxonmedchem.com
α2-Adrenergic Receptor Binding Human Platelets Kd = 2.6 µM medchemexpress.com
Proliferation Inhibition Pancreatic Cancer Cells (MiaPaCa2, Panc1) 15 µM (Significant Inhibition) eurekaselect.com

Table 2: (R)-Fendiline in Combination Therapy for Pancreatic Ductal Adenocarcinoma (PDAC) Cells

Combination Agent PDAC Cell Lines Observed Effect Fendiline Concentrations Used Source(s)
Gemcitabine Panc1, MiaPaCa2, CD18/HPAF Enhanced growth inhibition and anti-tumor activity 1 µM, 2.5 µM, 5 µM, 10 µM, 15 µM mdpi.commedchemexpress.eu
Potentiation of Cisplatin in Neuroblastoma Treatment

Research has shown that (R)-Fendiline hydrochloride can significantly enhance the antitumor efficacy of cisplatin, a conventional chemotherapeutic agent used in treating neuroblastoma (NB). researchgate.netnih.gov The co-administration of (R)-Fendiline with cisplatin leads to a synergistic cytotoxic effect on neuroblastoma cells. nih.gov In preclinical in vitro models, while (R)-Fendiline alone does not show significant antitumor effects, its presence increases the susceptibility of NB cells to cisplatin. nih.govmdpi.com This combination results in a greater reduction of cancer cell viability and clonogenic potential compared to cisplatin treatment alone. nih.gov For instance, after 48 hours of treatment, just 5 µM of cisplatin in the presence of (R)-Fendiline caused a statistically significant cytotoxic effect, a level of efficacy that required much higher concentrations of cisplatin by itself. nih.gov

This enhanced cytotoxic potency translates to improved outcomes in in vivo models. researchgate.netnih.gov When used in combination with cisplatin in mouse models with neuroblastoma grafts, (R)-Fendiline contributes to an increased ability to induce apoptosis in the tumor mass, leading to a notable reduction in tumor growth and a longer survival rate for the animals. researchgate.netnih.govnih.gov These findings suggest that (R)-Fendiline could be a novel therapeutic approach to increase the effectiveness of cisplatin in aggressive and otherwise poorly responsive cases of neuroblastoma. researchgate.netnih.gov Further studies have even explored a three-drug combination, including the carbonic anhydrase inhibitor acetazolamide, which was found to further increase the cytotoxic activity. mdpi.com

Table 1: In Vitro Efficacy of (R)-Fendiline and Cisplatin Combination in Neuroblastoma Cells Data synthesized from studies on SH-SY5Y neuroblastoma cells.

Treatment GroupObservation (48 hours)Outcome
Cisplatin (5 µM) Modest impact on cell viability.Low cytotoxicity.
(R)-Fendiline (0.01 µM) No significant effect on cell viability.Ineffective as a single agent.
Cisplatin (5 µM) + (R)-Fendiline (0.01 µM) Statistically significant reduction in cell viability (34% reduction vs. Cisplatin alone). nih.govSynergistic Cytotoxicity
Cisplatin (0.5 µM) + (R)-Fendiline Significant reduction in clonogenic potential (-55% vs. control). nih.govPotentiated Inhibition of Colony Formation
Modulation of Multidrug Resistance Transporters

A key mechanism behind (R)-Fendiline's ability to potentiate cisplatin is its modulation of multidrug resistance (MDR) transporters. researchgate.netnih.gov Treatment of neuroblastoma cells with (R)-Fendiline induces the expression of a non-coding RNA known as NDM29. researchgate.netnih.gov This induction leads to cellular differentiation and, critically, to a reduction in the expression of several ATP-binding cassette (ABC) transporters that are linked to multidrug resistance. researchgate.netnih.govnih.govcnr.it

Specifically, research has identified the downregulation of transporters such as ABCA1, ABCA12, and SLC7A11 following (R)-Fendiline treatment. nih.govmdpi.com These transporters are efflux pumps that actively remove chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. nih.govnih.govmdpi.com By inhibiting the expression of these transporters, (R)-Fendiline effectively dismantles a primary defense mechanism of the cancer cells, allowing for higher intracellular accumulation and retention of cisplatin, which magnifies its cytotoxic impact. nih.govmdpi.com This action repositions (R)-Fendiline as a modulator of drug resistance, capable of re-sensitizing resistant cancer cells to standard chemotherapy. nih.govfrontiersin.org

Table 2: (R)-Fendiline's Effect on Multidrug Resistance Transporters in Neuroblastoma Cells

TransporterTypeEffect of (R)-FendilineConsequence
ABCA1 ABC TransporterDownregulation of expression. nih.govmdpi.comIncreased intracellular drug concentration.
ABCA12 ABC TransporterDownregulation of expression. nih.govmdpi.comIncreased susceptibility to cisplatin.
SLC7A11 Amino Acid TransporterDownregulation of expression. nih.govReversal of multidrug resistance.

Inhibition of Metastatic Characteristics (Migration, Invasion, Anchorage-Independent Growth)

(R)-Fendiline has demonstrated significant efficacy in inhibiting key characteristics of metastasis in various cancer cell models, particularly in pancreatic cancer. nih.govnih.govoncotarget.com Preclinical studies show that (R)-Fendiline markedly reduces cancer cell migration, invasion, and anchorage-independent growth, which are all critical steps in the metastatic cascade. nih.govnih.govmdpi.comnih.gov

The mechanism for this anti-metastatic action is linked to its role as a calcium channel blocker and its effect on specific signaling pathways. nih.govnih.gov (R)-Fendiline inhibits the activation of ADAM10 (A Disintegrin and Metalloprotease Domain 10), a process that is dependent on calcium influx. nih.govnih.govoncotarget.com This inhibition leads to the formation of tighter cadherin-catenin positive adherens junctions between cells. nih.govnih.gov Consequently, intracellular levels of β-catenin are reduced, diminishing its signaling activity and repressing the expression of target genes like cyclinD1, c-Myc, and CD44, which are crucial for cell proliferation and migration. nih.govnih.gov In soft agar (B569324) colony formation assays, a measure of anchorage-independent growth, (R)-Fendiline treatment has been shown to greatly reduce the number of colonies formed by pancreatic cancer cells. nih.govoncotarget.comresearchgate.net

Table 3: Effect of (R)-Fendiline on Anchorage-Independent Growth of Pancreatic Cancer Cells

Cell LineTreatmentResult
MiaPaCa2 (R)-Fendiline (15 µM)Significant reduction in colony formation. nih.govresearchgate.net
Panc1 (R)-Fendiline (15 µM)Significant reduction in colony formation. nih.govresearchgate.net
CD18/HPAF (R)-Fendiline (15 µM) in combination with other agentsAlmost complete inhibition of colony formation. mdpi.com

Antiviral Research Applications

The membrane-altering properties of (R)-Fendiline have also been explored for their potential in antiviral research, particularly against lipid-enveloped viruses.

Inhibition of Lipid-Enveloped Viral Replication (e.g., Ebola Virus)

(R)-Fendiline has been identified as a potential inhibitor of the Ebola virus (EBOV) life cycle. researchgate.netasm.org The assembly and budding of EBOV are critically dependent on the interaction between the viral matrix protein VP40 and the lipid phosphatidylserine (B164497) (PS) located on the inner leaflet of the host cell's plasma membrane. biorxiv.orgembopress.orgnih.gov (R)-Fendiline has been shown to reduce the amount of PS at the plasma membrane. researchgate.netbiorxiv.org It achieves this by inhibiting acid sphingomyelinase (ASM), an enzyme whose activity influences the distribution of PS. asm.org

By depleting the available PS, (R)-Fendiline disrupts the platform necessary for VP40 to bind, oligomerize, and assemble into new viral filaments. researchgate.netembopress.org This interference significantly inhibits the production of new virus-like particles (VLPs). asm.org Furthermore, any viral particles that do manage to form in the presence of (R)-Fendiline exhibit altered morphology and are less infectious, thus hindering the propagation of the virus. biorxiv.orgembopress.org

Blockade of Viral Fusion Mechanisms (e.g., SARS-CoV-2 S-mediated Fusion)

Research has also indicated that (R)-Fendiline can interfere with the entry mechanisms of other viruses. Notably, it has been shown to block the SARS-CoV-2 S-mediated fusion process. researchgate.net This suggests that its antiviral activity may extend to inhibiting the critical step of viral and host cell membrane fusion, which is essential for viral entry and the initiation of infection.

Antiparasitic Research Applications

The therapeutic potential of (R)-Fendiline has been investigated in the context of parasitic diseases. Research has demonstrated that (R)-Fendiline can induce death in the parasite Leishmania infantum. researchgate.net The mechanism of action in this context involves the depolarization of the parasite's mitochondria, leading to its demise. researchgate.net This finding opens up a potential new avenue for the development of antiparasitic drugs based on the (R)-Fendiline scaffold.

Antimalarial Activity against Plasmodium falciparum

(R)-Fendiline has demonstrated direct antimalarial properties. Preclinical investigations have shown that it exhibits activity against the multidrug-resistant K1 strain of Plasmodium falciparum, the deadliest species of the malaria parasite. worktribe.commdpi.com This intrinsic activity against a resistant strain highlights its potential as a standalone antimalarial agent. A study comparing the fendiline isomers reported that (R)-Fendiline was more potent than its (S)-enantiomer in vasodilatory effects. worktribe.com In antimalarial assays, fendiline exhibited low micromolar activity against the P. falciparum multi-resistant K1 strain. worktribe.com

Table 1: In Vitro Antimalarial Activity of Fendiline Isomers

Compound Parasite Strain Activity (EC50/IC50) Source
(R)-Fendiline P. falciparum (K1) 17.1 µM worktribe.com

Reversal of Antimalarial Drug Resistance

Beyond its direct parasiticidal effects, (R)-Fendiline has shown significant promise as a resistance-reversing agent, particularly for the now largely ineffective antimalarial drug, chloroquine (B1663885). worktribe.comnih.gov The emergence and spread of drug-resistant P. falciparum is a major global health challenge, making the strategy of reversing resistance to older, accessible drugs a critical area of research. jmbfs.orgmmv.orgeurekaselect.com Fendiline has been shown to significantly reduce the chloroquine concentration required to inhibit parasite growth (IC50). worktribe.com Notably, it achieved this effect at half the concentration required for verapamil (B1683045), another calcium channel blocker known for its resistance-reversing properties. worktribe.com Combination studies revealed a strong synergistic interaction between fendiline and chloroquine at the IC50 level of inhibition, while its combinations with other antimalarials resulted mainly in additive or antagonistic effects. worktribe.com This suggests a specific mechanism of action related to chloroquine resistance, which often involves the parasite's ability to expel the drug.

Induction of Parasite Death (e.g., Leishmania infantum)

The preclinical efficacy of fendiline extends to other protozoan parasites, including Leishmania infantum, the causative agent of visceral leishmaniasis. researchgate.netscielo.br In vitro studies have demonstrated that fendiline possesses antiprotozoal activity against L. infantum, with IC50 values ranging between 2 and 16 μM. researchgate.net

The mechanism underlying this leishmanicidal effect involves the disruption of the parasite's mitochondrial function. researchgate.net Research has shown that treatment with fendiline leads to a collapse of the mitochondrial membrane potential in Leishmania promastigotes. researchgate.net This depolarization of the mitochondrial membrane is accompanied by an increase in the production of reactive oxygen species (ROS). researchgate.net The upregulation of ROS can induce cellular toxicity and oxidative stress, ultimately leading to parasite death. researchgate.net This mitochondrial damage appears to be a key event in the drug's lethal action against the parasite. researchgate.net When combined with standard leishmaniasis treatments like amphotericin B, miltefosine, and pentamidine, fendiline showed an additive interaction against L. infantum. researchgate.net

Table 2: Preclinical Efficacy of Fendiline against Leishmania infantum

Parameter Finding Source
Organism Leishmania infantum researchgate.net
In Vitro Activity (IC50) 2 - 16 µM researchgate.net
Mechanism of Action Depolarization of mitochondrial membrane potential researchgate.net
Increased Reactive Oxygen Species (ROS) production researchgate.net

| Interaction with other drugs | Additive effect with Amphotericin B, Miltefosine, Pentamidine | researchgate.net |

Neurological and Addiction Research Paradigms

The pharmacological actions of fendiline, particularly its dual function as a GABAB receptor positive allosteric modulator and an L-type Ca2+ channel blocker, have made it a compound of interest in neuroscience research, especially in the context of addiction. nih.gov Drug addiction is increasingly understood as a disorder of maladaptive associative memories, where environmental cues become strongly linked with the rewarding effects of a drug, driving relapse. wisc.edunih.govnih.gov

Disruption of Associative Memories in Addiction Models

Preclinical studies have explored the potential of (R)-Fendiline to disrupt the powerful, long-lasting associations that underpin addiction. nih.govnih.gov Using a conditioned place preference (CPP) model in rats, researchers evaluated fendiline's ability to inhibit learned associations between an environmental context and methamphetamine. nih.govnih.gov In this model, the drug creates a memory that links a specific environment with its rewarding effects.

The findings revealed that repeated administration of fendiline could successfully disrupt the maintenance of these drug-context associations. nih.gov Specifically, a regimen of ten once-daily fendiline treatments significantly inhibited the maintenance of methamphetamine-induced CPP. nih.gov Furthermore, a fendiline challenge administered just before testing could block the expression of the preference in rats that had a history of repeated fendiline treatment. nih.govnih.gov These results suggest that fendiline can mitigate the maintenance and expression of drug-related associative memories, indicating it may have therapeutic value for preventing relapse in abstinent individuals. nih.govnih.gov

Table 3: Effect of (R)-Fendiline in a Methamphetamine Addiction Model

Research Paradigm Model Key Findings Potential Implication Source

| Addiction Memory | Methamphetamine-induced Conditioned Place Preference (CPP) in rats | - 10-day fendiline treatment disrupted the maintenance of drug-context associations.- Inhibited the expression of meth-induced CPP. | Fendiline may reduce the significance of drug-associated cues, potentially preventing relapse. | nih.govnih.gov |

Structure Activity Relationship Sar and Analog Design of R Fendiline

Systematic SAR Studies for Optimizing Potency and Selectivity

Systematic modifications of the (R)-Fendiline scaffold have been undertaken to improve its effectiveness and selectivity for various biological targets. These studies involve making single, deliberate changes to the molecule to understand their impact on its activity, a key strategy in drug development. drugdesign.org

Fendiline (B78775) was identified as a specific inhibitor of K-Ras plasma membrane localization, an effect not observed with other L-type calcium channel blockers, suggesting a mechanism independent of calcium channel blockade. nih.govresearchgate.net It acts by inhibiting acid sphingomyelinase (ASM), which in turn depletes cellular phosphatidylserine (B164497) (PtdSer) at the plasma membrane, a lipid critical for K-Ras localization. tandfonline.com This disruption of K-Ras localization and subsequent signaling has made the fendiline scaffold an attractive starting point for developing novel anticancer therapeutics. nih.govresearchgate.net

Systematic SAR studies and scaffold repurposing efforts have led to the design and synthesis of new fendiline analogs with significantly improved potency. researchgate.netnih.gov These studies produced several inhibitors of K-Ras plasma membrane localization with nanomolar potencies, such as compounds 12f (NY0244) , 12h (NY0331) , and 22 (NY0335) . researchgate.netnih.govresearchgate.net These potent analogs were found to inhibit the proliferation of cancer cells driven by oncogenic KRAS at low micromolar concentrations in vitro. researchgate.netnih.gov Furthermore, in vivo studies demonstrated that analogs 12h and 22 could suppress the growth of pancreatic cancer xenografts at low doses without the vasodilatory side effects associated with the parent compound. researchgate.net This highlights the success of the analog design strategy in enhancing target potency while eliminating undesired activities.

Table 1: Potency of Fendiline Analogs as K-Ras PM Localization Inhibitors

Compound Potency Activity
Fendiline Effective Inhibitor Inhibits K-Ras plasma membrane localization and function. researchgate.netnih.gov
12f (NY0244) Nanomolar Potency More active K-Ras PM localization inhibitor. researchgate.netnih.gov
12h (NY0331) Nanomolar Potency More active K-Ras PM localization inhibitor; suppresses tumor growth in vivo. researchgate.netnih.gov

The fendiline scaffold has also been explored for its potential in treating leukemia. A series of novel, 2-substituted derivatives of fendiline were synthesized and evaluated for their ability to inhibit the growth of human leukemia cells (K562). eurekaselect.com Within this series, the 2-hydroxy derivatives, compounds 26 and 27 , demonstrated a significantly greater inhibitory effect on K562 cells compared to fendiline itself. eurekaselect.com This finding indicates that substitution at the 2-position of one of the phenyl rings is a promising strategy for enhancing the antileukemic properties of fendiline.

Table 2: Antileukemic Activity of 2-Substituted Fendiline Analogs

Compound Substitution Effect on K562 Cells
Fendiline Unsubstituted Baseline inhibitory effect. eurekaselect.com
Compound 26 2-hydroxy Significantly greater inhibitory effect than fendiline. eurekaselect.com

Originally developed as an anti-anginal drug, fendiline's vasodilator properties are well-documented. wikipedia.org SAR studies have shown that the (R)-enantiomer of fendiline possesses a more potent vasodilatory effect than the (S)-enantiomer. researchgate.netnih.gov Further research focused on creating analogs with even greater potency. Novel 2'-hydroxy derivatives of fendiline were synthesized and found to be significantly more potent as vasodilators than the parent compound in isolated rat mesenteric and coronary arteries. researchgate.netnih.gov These studies underscore the importance of stereochemistry and specific substitutions in modulating the vasodilator activity of the fendiline scaffold.

The potential of fendiline derivatives as antimalarial agents has been investigated, revealing a new avenue for its therapeutic application. In a study focused on developing new antimalarials, a series of fendiline analogues were synthesized and tested against Plasmodium falciparum. worktribe.com One particular analogue, 4c , emerged as the most potent in the series, with an IC50 value of 0.83 µM. This compound also showed acceptable toxicity profiles in HepG2 cells. worktribe.com The research identified that specific structural modifications to the fendiline backbone could yield compounds with significant activity against malaria parasites, demonstrating the versatility of this chemical scaffold. worktribe.com

Table 3: Antimalarial Activity of Fendiline Analogues

Compound IC50 P. falciparum (µM) IC50 HepG2 (µM) Selectivity Index
4c 0.83 ± 0.25 58.17 ± 1.32 70.08
4d 2.66 ± 1.82 27.75 ± 0.46 10.43
4e 0.88 ± 0.32 55.39 ± 0.49 62.94
4f 21.63 ± 1.97 87.21 ± 1.76 4.03

Data sourced from a study on fendiline analogues as antimalarials. worktribe.com

Scaffold Repurposing Strategies in Drug Discovery

Scaffold repurposing, where the core structure of an existing drug is modified for new therapeutic uses, is a valuable strategy in drug discovery. researchgate.net The fendiline molecule serves as a prime example of this approach. researchgate.netnih.gov Originally an anti-anginal agent, the fendiline scaffold has been successfully repurposed to create potent inhibitors of KRAS plasma membrane localization for cancer therapy. researchgate.netnih.govresearchgate.net This strategy leverages the known pharmacological properties of an old drug to develop novel small molecules, potentially accelerating the discovery of new treatments. researchgate.net The development of fendiline analogs with nanomolar potency against KRAS demonstrates that repurposing can overcome limitations like low efficacy that sometimes hinder the repositioning of non-cancer drugs for oncology applications. researchgate.netresearchgate.net

Identification of Critical Pharmacophoric Elements for Specific Bioactivities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.comnih.gov Identifying these critical elements is key to designing new drugs. nih.gov

For the various activities of (R)-Fendiline and its analogs, different pharmacophoric features have been identified:

K-Ras Inhibition: The activity of fendiline as a K-Ras inhibitor is not related to its calcium channel blocking properties but to its ability to inhibit acid sphingomyelinase (ASM). nih.govtandfonline.com Therefore, the critical pharmacophoric elements are those that facilitate this interaction, leading to the disruption of the K-Ras localizing lipid PtdSer. The specificity for K-Ras over H- and N-Ras suggests that the polybasic domain of K-Ras is a key part of the recognition. nih.govresearchgate.net

Vasodilator Potency: SAR studies on fendiline's vasodilator action highlight the importance of the 3,3-diphenylpropyl group attached to the secondary amino group. nih.gov The steric bulk of the substituents at the chiral center (the methyl and phenyl groups) is also crucial for chiral recognition and, consequently, for its potent vasodilatory effect, with the (R)-enantiomer being more active. researchgate.netnih.gov The addition of a 2'-hydroxy group to one of the phenyl rings was shown to significantly enhance this activity. nih.gov

Antimalarial Activity: The development of fendiline analogues with antimalarial properties indicates that the core scaffold can be adapted to interact with parasitic targets. The SAR data from these studies, such as the superior potency of compound 4c , helps to define the pharmacophore necessary for antiplasmodial action. worktribe.com

Computational Chemistry and Molecular Modeling Studies of R Fendiline

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.

Prediction of Ligand-Protein Binding Poses and Affinities

Specific molecular docking studies detailing the binding poses and calculating the binding affinities of (R)-Fendiline with its putative protein targets are not described in the available literature. Such studies would be invaluable for understanding the structural basis of its activity and for the rational design of more potent derivatives. The prediction of binding affinity, often expressed as a docking score, helps in ranking potential drug candidates. nih.govresearchgate.net

Identification of Binding Sites and Conserved Pockets on Target Molecules

The identification of binding sites and conserved pockets on target molecules is a critical step in structure-based drug design. worktribe.com While the biological targets of fendiline's off-target effects, such as those related to K-Ras signaling, are known, the specific binding pocket of (R)-Fendiline on these or other proteins has not been elucidated through computational methods. Identifying these pockets would provide a deeper understanding of its mechanism of action and could reveal opportunities for developing more selective drugs.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time, offering insights that are not available from static docking studies. nih.gov

Elucidation of Drug-Target Recognition and Binding Mechanisms at Atomic Level

There is a lack of specific MD simulation studies in the scientific literature that elucidate the step-by-step recognition and binding process of (R)-Fendiline with its biological targets at an atomic resolution. Such simulations would be crucial for understanding the dynamic interactions, including hydrogen bonds and hydrophobic contacts, that govern the binding event.

Assessment of Ligand-Protein Complex Stability and Flexibility

The stability and flexibility of a ligand-protein complex are key determinants of the ligand's efficacy and residence time. MD simulations are the primary computational tool for assessing these properties by analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. No published studies were found that have performed such analyses for an (R)-Fendiline-protein complex.

Dynamic Docking Approaches in (R)-Fendiline Research

Dynamic docking methods, which incorporate protein flexibility, can provide a more accurate prediction of ligand binding than traditional rigid-receptor docking. nih.gov These advanced computational techniques, including methods like Gaussian Accelerated Molecular Dynamics (GaMD), allow for the simulation of the ligand entering and binding to a flexible receptor. The application of such dynamic docking approaches to study (R)-Fendiline has not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling of (R)-Fendiline

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are fundamental in medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern a drug's efficacy. mdpi.com The development of a robust QSAR model involves several key steps, including the creation of a dataset of compounds with known activities, calculation of molecular descriptors, model generation using statistical methods, and rigorous validation to ensure its predictive power. pharmacy180.com

Three-Dimensional QSAR (3D-QSAR) Analysis

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) extends classical QSAR by considering the three-dimensional properties of molecules. wikipedia.org This approach is crucial for understanding how the shape and electronic properties of a ligand, such as (R)-Fendiline, influence its interaction with a biological target. The primary methods used in 3D-QSAR are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). wikipedia.orgslideshare.net

Comparative Molecular Field Analysis (CoMFA): CoMFA was the first 3D-QSAR method developed. wikipedia.org It operates by aligning a set of molecules (a training set) within a 3D grid. slideshare.net The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are then calculated at each grid point using a probe atom. These energy values serve as the descriptors, which are subsequently correlated with the biological activity of the compounds using partial least squares (PLS) statistical analysis. slideshare.net The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov For instance, red contours might indicate areas where electronegative groups enhance activity, while blue contours suggest regions where positive potential is favorable. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that addresses some of its limitations. slideshare.net In addition to steric and electrostatic fields, CoMSIA calculates three other descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov A key difference is that CoMSIA uses a Gaussian-type function to describe the distance-dependence of interactions, which avoids the extreme energy values that can occur at close distances in CoMFA and provides more interpretable contour maps. slideshare.net CoMSIA models are often considered more robust and can provide a more detailed understanding of the ligand-receptor interactions. mdpi.comnih.gov

For (R)-Fendiline and its analogues, a 3D-QSAR study would involve aligning the (R)-enantiomers and calculating these fields to correlate them with a specific biological activity, such as their potency as KRAS inhibitors or calcium channel blockers. researchgate.netpnas.org The resulting models would provide a visual and quantitative guide for designing new analogues with potentially improved activity by indicating favorable and unfavorable regions for substitution around the diphenylmethylpiperidine scaffold.

Table 1: Comparison of CoMFA and CoMSIA Techniques

Feature Comparative Molecular Field Analysis (CoMFA) Comparative Molecular Similarity Indices Analysis (CoMSIA)
Primary Goal To correlate the 3D steric and electrostatic fields of molecules with their biological activity. slideshare.net To correlate molecular similarity indices with biological activity, addressing some of CoMFA's limitations. slideshare.net
Calculated Fields Steric (Lennard-Jones potential) and Electrostatic (Coulombic potential). wikipedia.org Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, and Hydrogen Bond Acceptor. nih.gov
Distance Function Uses a Lennard-Jones and Coulomb potential, which can lead to singularities at the atomic positions. wikipedia.org Uses a Gaussian-type function, which provides a smoother distance-dependent interaction profile. slideshare.net
Statistical Method Typically employs Partial Least Squares (PLS) analysis to handle the large number of variables. slideshare.net Also uses PLS analysis to correlate the calculated similarity indices with activity data. slideshare.net
Output 3D contour maps indicating regions where field modifications affect activity. nih.gov More detailed and often more easily interpretable 3D contour maps for five different physicochemical properties. nih.gov
Validation Requires rigorous internal (e.g., leave-one-out cross-validation, q²) and external validation (predictive r² for a test set). mdpi.com Also requires extensive internal and external validation to ensure model robustness and predictive power. mdpi.com

Artificial Neural Networks (ANN)-QSAR

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks in the human brain. usda.govmesopotamian.press They are powerful tools for modeling complex, non-linear relationships and are increasingly used in QSAR studies (ANN-QSAR). chemmethod.comnih.gov An ANN consists of interconnected processing units called neurons, organized in layers: an input layer, one or more hidden layers, and an output layer. ethz.ch

In an ANN-QSAR model for (R)-Fendiline analogues, the input layer would receive the molecular descriptors for each compound. These could be 0D (e.g., molecular weight), 1D (e.g., constitutional descriptors), 2D (e.g., topological indices), or 3D descriptors (e.g., from CoMFA). chemmethod.combpasjournals.com Each neuron in the hidden layers processes the signals from the previous layer through a weighted sum, which is then transformed by an activation function (e.g., sigmoid or rectified linear unit). ethz.ch The network "learns" by adjusting the weights of the connections during a training process, typically using a backpropagation algorithm, to minimize the difference between the predicted and actual biological activities for a training set of molecules. researchgate.net

The main advantage of ANN-QSAR is its ability to capture intricate, non-linear structure-activity relationships that might be missed by linear methods like PLS. chemmethod.com The performance of an ANN model is highly dependent on its architecture (number of hidden layers and neurons) and the training process. ethz.ch Once trained and validated, the model can be used to predict the activity of new, untested (R)-Fendiline analogues, thereby accelerating the discovery of more potent compounds. chemmethod.com

Structure-Kinetics Relationships (SKR) Studies

While traditional structure-activity relationships (SAR) focus on ligand affinity or potency (a thermodynamic parameter), Structure-Kinetics Relationships (SKR) investigate how a ligand's chemical structure influences its binding kinetics—specifically, the association rate constant (k_on) and the dissociation rate constant (k_off). rsc.orgnih.gov These kinetic parameters determine the drug-target residence time (RT = 1/k_off), which is increasingly recognized as a critical factor for in vivo drug efficacy and safety. researchgate.net

For (R)-Fendiline, an SKR study would involve synthesizing a series of analogues and measuring their k_on and k_off rates for a specific target. Research has shown that (R)-Fendiline is four times more potent than its (S)-enantiomer, which strongly suggests a specific interaction with a chiral protein environment where binding kinetics would play a crucial role. pnas.org An SKR study could elucidate which structural modifications to the (R)-Fendiline scaffold affect the association and dissociation rates. For example, changes to the diphenylmethyl moiety or the N-phenylethyl group could impact how quickly the molecule enters the binding pocket (k_on) or how long it remains there (k_off).

By creating a kinetic map (k_on vs. k_off), researchers can categorize compounds and guide optimization efforts. nih.gov For instance, for some therapeutic applications, a long residence time (slow k_off) is desirable for sustained target engagement, while for others, a faster off-rate might be preferred to minimize off-target effects. researchgate.net Understanding the SKR for (R)-Fendiline analogues would provide a more dynamic picture of their interaction with their target and offer a powerful strategy for optimizing not just their potency, but also their duration of action. nih.gov

Table 2: Conceptual Framework for a Kinetic Map of (R)-Fendiline Analogues

Quadrant Association Rate (k_on) Dissociation Rate (k_off) / Residence Time (RT) Potential Characteristics
I Fast Fast (Short RT) Rapid onset of action, but short duration. May require frequent dosing.
II Fast Slow (Long RT) Rapid onset and sustained effect. Often considered ideal for high, prolonged target occupancy. researchgate.net
III Slow Fast (Short RT) Slow onset and short duration. Generally an unfavorable kinetic profile.
IV Slow Slow (Long RT) Slow onset but sustained effect. May be suitable for indications where a gradual, prolonged action is beneficial.

In Silico Screening and Virtual Library Design for (R)-Fendiline Analogues

In silico screening and virtual library design are powerful computational strategies used to explore vast chemical space and identify promising new molecules before committing to their chemical synthesis. d-nb.info These methods have been successfully applied to the fendiline (B78775) scaffold to discover analogues with enhanced properties. researchgate.netnih.gov

The process begins with a starting molecule, such as (R)-Fendiline. A virtual library is then generated by computationally applying a series of chemical modifications. This could involve, for example, adding different substituents to the phenyl rings or altering the linker between the diphenylmethyl and piperidine (B6355638) moieties. worktribe.com This creates a large, diverse set of virtual compounds that exist only as data.

These virtual libraries are then subjected to in silico screening, often called virtual screening. This involves using computational models to predict the properties of each analogue, such as its binding affinity to a target protein, selectivity, or other relevant characteristics. Docking simulations can be used to predict how each analogue might bind to a target's active site, while QSAR models can predict its biological activity. slideshare.net

A notable example is the scaffold repurposing of fendiline to develop potent inhibitors of KRAS plasma membrane localization. nih.gov In this work, a series of new fendiline analogues were designed, synthesized, and evaluated. researchgate.netnih.gov This systematic structure-activity relationship study led to the discovery of compounds that were significantly more potent than the original fendiline molecule. nih.gov For instance, analogues like 12h (NY0331) and 22 (NY0335) exhibited nanomolar potencies and effectively suppressed tumor growth in a xenograft model, demonstrating the power of this approach to optimize a known chemical scaffold for a new therapeutic purpose. nih.gov This strategy allows for the rapid exploration of chemical modifications, prioritizing the synthesis of only the most promising candidates and significantly accelerating the drug discovery process.

Table 3: Examples of Designed (R)-Fendiline Analogues for KRAS Inhibition

Compound Modification from Fendiline Reported Potency Reference
Fendiline (6) Parent Scaffold Effective inhibitor of KRAS plasma membrane localization. nih.gov
12f (NY0244) Analogue with modified scaffold Nanomolar potency as a KRAS PM localization inhibitor. nih.gov
12h (NY0331) Analogue with modified scaffold Nanomolar potency; suppressed tumor growth at 1-5 mg/kg. nih.gov
22 (NY0335) Analogue with modified scaffold Nanomolar potency; suppressed tumor growth at 1-5 mg/kg. nih.gov

Advanced Analytical and Methodological Approaches in R Fendiline Research

High-Content Screening Assays for Subcellular Protein Localization

High-content screening (HCS) assays have been pivotal in identifying and characterizing the effect of fendiline (B78775) on the subcellular localization of proteins. nih.govresearchgate.netnih.gov These assays utilize automated microscopy and image analysis to quantify cellular events across a large number of cells, providing robust statistical data.

A key application of HCS in fendiline research was the identification of its ability to specifically inhibit the plasma membrane association of the K-Ras protein. nih.govresearchgate.netnih.gov In a notable study, a high-content screening assay was designed to find inhibitors of K-Ras plasma membrane localization. researchgate.netnih.gov This assay led to the discovery of fendiline as a compound that selectively disrupts K-Ras targeting to the plasma membrane without affecting other Ras isoforms like H-Ras and N-Ras. researchgate.netnih.gov The screen involved treating cells stably expressing Green Fluorescent Protein (GFP)-tagged K-Ras with various compounds and using a BD Pathway Imager in confocal mode to visualize changes in protein localization. nih.govresearchgate.net The mislocalization of GFP-K-Ras from the plasma membrane to other cellular compartments was the primary readout, and fendiline was identified as a potent hit. nih.gov

Table 1: High-Content Screening Assay for (R)-Fendiline

ParameterDescriptionFinding
Assay Type High-Content Screening (HCS) for protein localizationFendiline identified as an inhibitor of K-Ras plasma membrane association. researchgate.netnih.gov
Cell Line Madin-Darby Canine Kidney (MDCK) cells stably expressing GFP-K-RasG12V. nih.govresearchgate.netFendiline selectively mislocalizes K-RasG12V. nih.gov
Technology BD Pathway Imager (confocal mode). nih.govresearchgate.netAutomated imaging and quantification of protein localization. nih.gov
Primary Endpoint Ratio of plasma membrane-localized K-Ras to total K-Ras. nih.govresearchgate.netFendiline causes a concentration-dependent decrease in plasma membrane-localized K-Ras. nih.govresearchgate.net
Specificity No effect on H-Ras or N-Ras localization. researchgate.netnih.govFendiline's effect is specific to the K-Ras isoform. researchgate.netnih.gov

Advanced Live Cell Imaging and Confocal Microscopy Techniques

Advanced live-cell imaging and confocal microscopy are crucial for visualizing the dynamic effects of (R)-Fendiline on protein localization in real-time. confocalnl.comwikipedia.org These techniques provide high-resolution images of fluorescently-tagged proteins within living cells, allowing researchers to track their movement and redistribution upon drug treatment. confocalnl.combiocompare.com

In studies investigating fendiline's mechanism of action, MDCK and BHK cells expressing GFP-tagged K-RasG12V and H-RasG12V were treated with the compound. nih.govresearchgate.net Confocal microscopy revealed that fendiline significantly mislocalized GFP-K-RasG12V from the plasma membrane to intracellular compartments. nih.govresearchgate.net Densitometric analysis of the confocal images quantified this effect, showing a dose-dependent decrease in the ratio of plasma membrane K-Ras to total K-Ras. nih.govresearchgate.net Furthermore, immunofluorescence labeling with markers for specific organelles, such as the endoplasmic reticulum (PDI) and the Golgi apparatus (p58), demonstrated that fendiline redistributes K-Ras to these endomembrane systems. nih.gov

Cellular Fractionation and Subcellular Compartment Analysis

Cellular fractionation is a biochemical technique used to isolate different cellular compartments, such as the cytoplasm, nucleus, and various organelles. ortoalresa.comthermofisher.comassaygenie.com This method allows for the analysis of protein distribution within these fractions, providing quantitative data to complement microscopy-based observations. ortoalresa.comthermofisher.com

In the context of fendiline research, cellular fractionation coupled with Western blotting has been used to confirm the redistribution of K-Ras. nih.gov Following treatment with fendiline, cells were lysed, and the membrane (P100) and soluble (S100) protein fractions were separated by centrifugation. nih.gov Quantitative Western blotting of these fractions showed an increase in the amount of GFP-K-RasG12V in the soluble (cytosolic) fraction of fendiline-treated cells compared to vehicle-treated controls. nih.gov This finding corroborated the imaging data, indicating that fendiline causes K-Ras to detach from the plasma membrane and accumulate in the cytosol and other intracellular membranes. nih.gov

Table 2: Cellular Fractionation Analysis of Fendiline-Treated Cells

Cellular FractionProtein AnalyzedEffect of Fendiline TreatmentAnalytical Technique
Membrane (P100) GFP-K-RasG12VDecreased abundance. nih.govWestern Blotting
Soluble (S100) GFP-K-RasG12VIncreased abundance. nih.govWestern Blotting
Membrane (P100) GFP-H-RasG12VNo significant change. researchgate.netWestern Blotting
Soluble (S100) GFP-H-RasG12VNo significant change. researchgate.netWestern Blotting

Real-Time Interaction Analysis for Binding Kinetics (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful biophysical technique for studying molecular interactions in real-time without the need for labels. criver.combio-rad.comnih.gov It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip. criver.combio-rad.com This allows for the determination of key kinetic parameters, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity. criver.comnih.gov

While specific SPR data for the direct binding of (R)-Fendiline to its protein targets is not detailed in the provided search results, this technique is highly applicable for characterizing such interactions. For instance, SPR could be used to measure the binding kinetics of (R)-Fendiline to calmodulin or to investigate its interaction with ion channels. This would provide quantitative insights into the affinity and stability of these interactions, which are crucial for understanding the compound's pharmacological effects.

Electrophysiological Techniques for Ion Channel Current Modulation

Electrophysiological techniques, particularly the patch-clamp method, are the gold standard for studying the effects of compounds on ion channel function. numberanalytics.comqmul.ac.ukiiab.me These techniques allow for the direct measurement of ion currents flowing through channels in the cell membrane, providing detailed information about channel gating, conductance, and modulation by drugs. numberanalytics.comqmul.ac.uk

Research on fendiline has utilized these methods to investigate its effects on various ion channels. nih.gov Studies on rat ventricular cardiomyocytes have shown that fendiline reduces the peak and steady-state amplitude of the transient outward potassium current (Ito). nih.gov The effects were concentration-dependent, with a half-maximal inhibitory concentration (IC50) of approximately 3 µM. nih.gov The data also suggested that fendiline binds to the open state of the Ito channels from the extracellular side. nih.gov Such detailed electrophysiological analysis is critical for understanding the impact of (R)-Fendiline on cellular excitability and signaling. physiology.org

Table 3: Electrophysiological Effects of Fendiline on Ito Current

ParameterObservationImplication
Peak Current Amplitude Reduced by fendiline. nih.govInhibition of channel function.
Steady-State Current Reduced by fendiline. nih.govBlockade of open channels.
Inactivation Rate Accelerated by fendiline. nih.govOnset of channel block.
Recovery from Inactivation Slowed by fendiline. nih.govOffset from channel block.
IC50 ~3 µM. nih.govPotency of fendiline on Ito channels.

Gene Expression Profiling and Proteomic Analysis

Gene expression profiling and proteomic analysis are comprehensive approaches to understanding the global cellular response to a drug. bio-rad.comnih.govproteinatlas.org Gene expression analysis, often performed using techniques like real-time quantitative PCR (RT-qPCR) or DNA microarrays, measures changes in messenger RNA (mRNA) levels for thousands of genes simultaneously. bio-rad.comnih.gov Proteomics, on the other hand, investigates changes in the entire protein complement of a cell or tissue, often using techniques like two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry. nih.govnih.gov

In the context of fendiline research, these techniques can be used to identify downstream signaling pathways affected by its activity. For example, since fendiline inhibits K-Ras signaling, gene expression profiling could reveal changes in the transcription of K-Ras target genes involved in cell proliferation, survival, and differentiation. nih.govresearchgate.net Similarly, proteomic analysis could identify changes in the expression levels of proteins that are regulated by the K-Ras pathway. nih.gov While the provided search results highlight the effect of fendiline on K-Ras signaling, which is known to regulate gene expression, specific gene expression or proteomic datasets for (R)-Fendiline were not explicitly detailed. nih.govresearchgate.net However, the known downstream effects of K-Ras inhibition strongly imply that fendiline would induce significant changes in the transcriptome and proteome of treated cells. figshare.com

Future Directions and Research Opportunities for R Fendiline

Elucidation of Novel Molecular Targets and Pathways

While (R)-Fendiline is known as an L-type calcium channel blocker, recent studies indicate its pharmacological profile is much broader, with its most promising activities appearing to be independent of calcium channel modulation. embopress.orgresearchgate.netnih.gov Future research will be critical in fully elucidating the novel molecular targets and pathways responsible for these effects.

A significant area of investigation is its impact on lipid signaling and membrane composition. Fendiline (B78775) has been shown to inhibit acid sphingomyelinase (ASM), leading to a reduction in plasma membrane sphingomyelin (B164518), ceramide, and phosphatidylserine (B164497) (PS). embopress.org This mechanism is believed to be central to its ability to inhibit the plasma membrane localization and signaling of oncogenic KRAS, a key driver in many cancers. researchgate.netnih.govresearchgate.net Furthermore, by depleting PS, fendiline disrupts the assembly and budding of the Ebola virus (EBOV), highlighting a potential antiviral application. embopress.orgnih.gov

In the context of oncology, fendiline has been identified as an inhibitor of ADAM10 (A Disintegrin and Metalloproteinase 10). nih.gov This interference with ADAM10 activation disrupts cadherin proteolysis and downstream β-catenin signaling, which are crucial for cancer cell proliferation and invasion, particularly in pancreatic cancer. nih.govmdpi.com Another novel pathway was discovered in the field of bacteriology, where fendiline was found to inhibit the essential lipoprotein trafficking pathway (Lol) in the Gram-negative bacterium Acinetobacter baumannii. pnas.org Specifically, it targets the LolFD components, presenting a new strategy for developing antibiotics against multidrug-resistant organisms. pnas.org Additional research points to fendiline acting as a STING (Stimulator of Interferon Genes) agonist, which could be leveraged for cancer immunotherapy, and as an inducer of the non-coding RNA NDM29, which promotes differentiation in neuroblastoma cells. medchemexpress.comnih.gov

Development of Highly Selective and Potent (R)-Fendiline Analogues for Underserved Therapeutic Areas

The scaffold of fendiline provides a promising starting point for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have already led to the creation of analogues with significant therapeutic potential in areas of high unmet need. nih.gov

In oncology, researchers have designed and synthesized fendiline analogues with nanomolar potency as inhibitors of KRAS plasma membrane localization. researchgate.netnih.gov Compounds such as NY0331 and NY0335 have demonstrated significant suppression of tumor growth in xenograft models of pancreatic cancer at low doses, and notably, without the vasodilatory side effects associated with the parent compound. nih.gov This highlights a clear path toward developing targeted anti-cancer therapeutics. Similarly, 2'-substituted fendiline derivatives have shown greater inhibitory effects on human leukaemia cells than fendiline itself, opening a potential new treatment avenue for hematological malignancies. researchgate.neteurekaselect.com

Beyond cancer, fendiline analogues are being explored for infectious diseases. For antibacterial applications, the analogue CB-F-109 was developed with comparable minimum inhibitory concentration (MIC) to fendiline against A. baumannii but with improved water solubility, a crucial property for drug development. pnas.org In the fight against malaria, synthetic analogues have been evaluated, with studies indicating that naphthyl derivatives are generally more active against P. falciparum than the phenyl derivatives. worktribe.com These findings encourage further chemical exploration to optimize the fendiline scaffold for various therapeutic indications. worktribe.comgoogle.com

Integration of Advanced Computational Methods for Predictive Modeling and Drug Design

The advancement of computational tools offers a powerful strategy to accelerate the discovery and optimization of fendiline-based therapeutics. researchgate.netnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide deep insights into the interactions between (R)-Fendiline analogues and their biological targets, guiding the rational design of more effective molecules. schrodinger.comnih.govmdpi.com

Computational modeling has already been successfully applied to understand fendiline's antiviral activity. A model of the Ebola virus VP40 protein assembly was used to evaluate how fendiline affects the formation of virus-like particles, predicting its efficacy at different stages of the viral life cycle. nih.gov Such in silico studies can help prioritize experiments and refine hypotheses, saving considerable time and resources. researchgate.net

For the development of new analogues, computational approaches can predict key drug-like properties, including binding affinity, selectivity, and pharmacokinetics. nih.govmdpi.com For instance, predictive models for blood-brain barrier permeability could be employed to design fendiline derivatives capable of reaching targets within the central nervous system. mdpi.com By integrating these advanced computational methods into the drug design workflow, researchers can more efficiently navigate the chemical space to produce optimized clinical candidates. nih.govschrodinger.com

Exploration of Combination Therapies and Drug Repurposing Strategies

Drug repurposing represents a time- and cost-effective approach to drug development, and fendiline, as a previously approved drug, is an ideal candidate. mdpi.comresearchgate.netmdpi.com Its multifaceted mechanism of action suggests it could be effective in combination with other therapeutic agents, potentially overcoming drug resistance and enhancing treatment efficacy. nih.gov

In pancreatic cancer, a notoriously difficult-to-treat malignancy, combining fendiline with standard chemotherapeutics or targeted agents has shown significant promise. nih.gov Studies have demonstrated that fendiline enhances the anti-tumor activity of gemcitabine (B846), the YAP1 inhibitor visudyne, and the c-Met inhibitor tivantinib (B1684700) in pancreatic cancer cells. nih.govmdpi.com The synergistic effects observed suggest that fendiline could be used to sensitize tumors to other treatments. mdpi.com

Similar success has been observed in neuroblastoma, where the co-administration of fendiline with cisplatin (B142131) led to a significant increase in the chemotherapy's cytotoxic effects. nih.govresearchgate.net This combination resulted in reduced tumor growth and prolonged survival in animal models. nih.gov The mechanism appears to involve fendiline's ability to reduce the expression of multidrug resistance (MDR) transporters, thereby increasing cancer cell susceptibility to cisplatin. nih.govresearchgate.net These findings strongly support the continued exploration of fendiline in combination regimens for various cancers and potentially other complex diseases.

Deeper Mechanistic Understanding of Stereoisomer-Specific Activities

A critical area of future research is to understand the molecular basis for the pronounced stereoisomer-specific activities of fendiline. It is well-established that the two enantiomers of a chiral drug can have different pharmacological and toxicological profiles, and this is certainly true for fendiline. researchgate.net

Research has consistently shown that the (R)-enantiomer is more potent than the (S)-enantiomer in several key activities. For example, (R)-fendiline is four times more potent than (S)-fendiline in its antibacterial action against A. baumannii. pnas.org This strong stereochemical dependence points to a specific interaction with a chiral biological target, likely the LolFD protein complex. pnas.org Similarly, the inhibition of KRAS plasma membrane localization is almost exclusively attributed to (R)-fendiline, with the (S)-enantiomer showing very little effect. nih.gov The vasodilatory effect of fendiline is also more pronounced with the (R)-enantiomer. nih.gov

Elucidating why the (R)-enantiomer is more active requires high-resolution structural studies of its binding to specific targets like LolFD and the molecular machinery governing KRAS localization. Understanding this stereospecificity at a molecular level is crucial for the design of next-generation analogues. By focusing on the geometry of the more active (R)-isomer, medicinal chemists can design compounds with a higher degree of target specificity and potency, while potentially designing out off-target effects that might be associated with the (S)-isomer.

Q & A

Basic: What are the primary pharmacological mechanisms of (R)-Fendiline, and how do they influence experimental design in addiction research?

(R)-Fendiline is an L-type calcium channel blocker and a specific inhibitor of K-Ras plasma membrane localization . These dual mechanisms necessitate careful experimental design to isolate their contributions. For example, in addiction models (e.g., methamphetamine-induced conditioned place preference [CPP] in rats), calcium channel blockade may modulate synaptic plasticity, while K-Ras inhibition could disrupt downstream signaling pathways involved in memory reconsolidation . Researchers should:

  • Use control compounds targeting only calcium channels or Ras to disentangle effects.
  • Include behavioral assays (e.g., rotarod tests) to rule out motor impairment confounding CPP results .
  • Standardize treatment protocols (e.g., 10 vs. 2 daily injections) to assess dose- and time-dependency .

Basic: What standardized models are used to evaluate (R)-Fendiline’s effects on associative memory disruption?

The CPP paradigm in rodents is a gold standard for studying drug-context associations. Key methodological considerations include:

  • Reconditioning protocols : To ensure baseline preference uniformity before testing Fendiline’s effects .
  • Treatment timing : Administering Fendiline during early vs. late withdrawal phases produces divergent outcomes (e.g., 10-day treatment during late withdrawal abolishes CPP, while 2-day early treatment does not) .
  • Controls : Vehicle (25% ethanol) controls are critical, as subthreshold ethanol doses do not induce motor or preference artifacts .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental outcomes when evaluating (R)-Fendiline’s efficacy in viral assembly inhibition?

In Ebola virus studies, computational models predicted Fendiline’s efficiency at later viral lifecycle stages, but experimental data showed reduced viral-like particle (VLP) inhibition at other times . Methodological adjustments to address this include:

  • Incorporating absorption kinetics : Current models neglect Fendiline’s absorption rate, which may delay its intracellular availability.
  • Time-lapsed dosing : Testing staggered administration protocols to align with viral assembly phases.
  • Table 1 : Summary of computational vs. experimental findings:
ParameterComputational Prediction Experimental Observation
Optimal timingLate viral lifecycleLate-stage efficacy confirmed
VLP reduction/hourHigh at late stagesReduced at other times
LimitationAbsorptive kinetics not modeledSlow PS cycling in vivo

Advanced: What methodological considerations are critical when assessing (R)-Fendiline’s dual mechanisms in cancer studies?

In pancreatic ductal adenocarcinoma (PDAC) models, Fendiline induces G1/S cell cycle arrest via calcium channel blockade and Ras inhibition . To avoid confounding results:

  • Mechanistic disentanglement : Use siRNA knockdown of K-Ras or calcium channel agonists/antagonists to isolate pathways.
  • Cell cycle synchronization : Pre-treat cells with thymidine or nocodazole to standardize cell cycle phases before Fendiline exposure.
  • Dose stratification : Test subtherapeutic vs. therapeutic doses to identify threshold effects (e.g., 24-hour treatment at 10 µM induces G1 arrest in MiaPaCa2 cells) .

Advanced: How should researchers address contradictory findings on (R)-Fendiline’s efficacy in CPP maintenance?

Studies report that 10 daily Fendiline injections disrupt CPP maintenance, while 2 injections do not . To resolve this:

  • Define withdrawal phases : Late withdrawal (e.g., days 8–10 post-conditioning) is critical for efficacy, suggesting time-dependent neuroadaptations .
  • Statistical rigor : Use mixed-effects models to account for individual variability in withdrawal timelines.
  • Replication : Cross-validate findings in alternative models (e.g., self-administration paradigms).

Advanced: What statistical and data-reporting frameworks are recommended for (R)-Fendiline studies?

  • Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to quantify Emax, C50, and Hill coefficients for calcium channel blockade .
  • Data transparency : Include raw datasets in appendices, with processed data in main figures .
  • Limitations section : Explicitly discuss confounders (e.g., ethanol vehicle) and generalizeability constraints .

Basic: How do treatment duration and withdrawal timing affect (R)-Fendiline’s ability to disrupt methamphetamine-induced CPP?

  • Table 2 : Summary of key experiments:
Experiment Treatment DurationWithdrawal PhaseOutcome
1 (Short-term)2 daysEarly (Days 1–2)No CPP disruption
2 (Long-term)10 daysLate (Days 8–10)Complete CPP elimination
3 (Acute challenge)Single dosePre-testEfficacy only with prior 10-day history
  • Critical factor : The interval between treatment cessation and testing (≥7 days for sustained effects) .

Advanced: What innovative applications of (R)-Fendiline are emerging beyond addiction and cancer?

  • Neuroblastoma synergy : Co-administration with cisplatin enhances chemotherapeutic efficacy by modulating calcium-dependent apoptosis pathways .
  • Viral assembly inhibition : Computational screens identify Fendiline as a disruptor of Ebola VP40 matrix protein oligomerization .
  • Neuroprotection : Exploration in Alzheimer’s models due to calcium dysregulation mitigation .

Guidance for Future Studies

  • Prioritize dose-response and time-course analyses.
  • Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for research questions .
  • Use PICO frameworks to structure hypotheses (e.g., Population: PDAC cells; Intervention: Fendiline; Comparison: Ras inhibitors; Outcome: G1 arrest) .

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